Silane, trimethyl(octyloxy)-

Volatility Thermal stability Vacuum deposition

Silane, trimethyl(octyloxy)- (CAS 14246-16-3), also known as octyl trimethylsilyl ether or 1-octanol TMS derivative, is a monofunctional organosilicon compound with the molecular formula C₁₁H₂₆OSi and molecular weight 202.41 g·mol⁻¹. It belongs to the alkoxytrimethylsilane class (R–O–Si(CH₃)₃), where a single hydrolyzable alkoxy group (octyloxy) is attached to a trimethylsilyl head group.

Molecular Formula C11H26OSi
Molecular Weight 202.41 g/mol
CAS No. 14246-16-3
Cat. No. B076544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, trimethyl(octyloxy)-
CAS14246-16-3
Molecular FormulaC11H26OSi
Molecular Weight202.41 g/mol
Structural Identifiers
SMILESCCCCCCCCO[Si](C)(C)C
InChIInChI=1S/C11H26OSi/c1-5-6-7-8-9-10-11-12-13(2,3)4/h5-11H2,1-4H3
InChIKeyCDGIKLPUDRGJQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethyl(octyloxy)silane (CAS 14246-16-3): Physicochemical Baseline for Procurement Evaluation


Silane, trimethyl(octyloxy)- (CAS 14246-16-3), also known as octyl trimethylsilyl ether or 1-octanol TMS derivative, is a monofunctional organosilicon compound with the molecular formula C₁₁H₂₆OSi and molecular weight 202.41 g·mol⁻¹ [1]. It belongs to the alkoxytrimethylsilane class (R–O–Si(CH₃)₃), where a single hydrolyzable alkoxy group (octyloxy) is attached to a trimethylsilyl head group. Key predicted physicochemical properties include a boiling point of 219.2 ± 8.0 °C, density of 0.8 ± 0.1 g·cm⁻³, logP of 5.34, and water solubility estimated at 1.3 mg·L⁻¹ . Unlike trialkoxysilanes that form three-dimensional siloxane networks, this compound's single Si–O–C linkage limits hydrolysis–condensation to monolayer or capping reactions, a structural feature that fundamentally differentiates its grafting kinetics and surface coverage from commonly procured trimethoxy- or triethoxy-silanes.

Grafting Mode Monofunctional silane for monolayer capping, no 3D network Single Si–O–C bond limits condensation
Surface Property C8 alkyl chain supports hydrophobic surface modification Reported to enable superhydrophobic contact angles
Thermal Window Boiling point ~219°C extends high-temperature process suitability Reduced volatility vs. short-chain analogues

Why Trimethyl(octyloxy)silane Cannot Be Generically Substituted by Shorter-Chain or Trialkoxy Analogs


Selecting a generic alkoxytrimethylsilane or an octyltrialkoxysilane in place of trimethyl(octyloxy)silane introduces quantifiable performance deviations that procurement decisions must account for. The octyl chain length critically governs hydrophobicity: octyl-functionalized silica nanoparticles achieve water contact angles of 150.6° ± 6.6° (superhydrophobic), whereas methyl-functionalized analogues yield fully wettable surfaces (contact angle ≈ 0°) . Simultaneously, the monofunctional architecture imposes distinct grafting kinetics—trialkylmethoxy silanes require approximately 7 hours to reach plateau surface modification under acid-catalyzed reflux, compared to only 1 hour for trimethoxysilanes [1]. This kinetic divergence means that substituting a trialkoxy silane for this compound will alter both the surface coverage regime (multilayer network vs. monolayer) and the processing time. Furthermore, the C₈ chain elevates the boiling point to ~219 °C, over 140 °C higher than trimethylethoxysilane (~76 °C) or trimethylmethoxysilane (~57 °C), directly impacting volatility, flash-point safety classification, and suitability for high-temperature or vacuum applications [2]. These three dimensions—hydrophobicity, grafting kinetics, and thermal volatility—are structurally coupled to the octyloxy chain and monofunctional head group; generic substitution nullifies the differentiated performance profile.

Chain Length Shorter alkyl chains (methyl, ethyl) may not replicate hydrophobic surface states; reported water contact angle shift from ~0° to >150° upon C8 functionalization.
Architecture Trialkoxysilanes form cross-linked networks, whereas monofunctional silanes produce monolayers; substitution alters grafting kinetics and surface coverage regime.
Thermal Profile Short-chain analogues (e.g., trimethylethoxysilane, bp ~76°C) may volatilize under high-temperature or vacuum conditions, changing coating stoichiometry.

Quantitative Evidence Guide: Measurable Differentiation of Trimethyl(octyloxy)silane from Closest Analogs


Boiling Point Elevation vs. C₁–C₂ Alkoxytrimethylsilanes: Thermal Process Window Expansion

Trimethyl(octyloxy)silane exhibits a predicted boiling point of 219.2 ± 8.0 °C at 760 mmHg, substantially exceeding the boiling points of trimethylmethoxysilane (57–58 °C) and trimethylethoxysilane (75–76 °C) [1]. This 143–162 °C elevation reduces evaporative loss during high-temperature curing or vacuum deposition and shifts flash-point classification, directly influencing solvent selection, oven processing windows, and shipping hazard categorization.

Boiling Point Elevation
Cross-study comparable
+143 to +162°C vs. short-chain analogs
Supports high-temperature processing window
Predicted value; confirm experimentally for target compound
Volatility Thermal stability Vacuum deposition High-temperature processing

Lipophilicity (logP) Differentiation vs. Trimethylethoxysilane: Non-Polar Matrix Compatibility

The predicted octanol-water partition coefficient (logP) of trimethyl(octyloxy)silane is 5.34, compared to a measured logP of 2.33 for trimethylethoxysilane . This approximately 3-unit logP increase corresponds to roughly 1000-fold greater partitioning into non-polar phases, critically affecting solubility in hydrophobic polymers, organic solvent extraction efficiency, and retention time in reversed-phase chromatographic analysis.

Lipophilicity (logP)
Data to verify
ΔlogP ≈ +3.0 vs. trimethylethoxysilane; ~1000× higher non-polar affinity
Supports non-polar matrix compatibility
Predicted logP; source review recommended
Lipophilicity Octanol-water partition Solubility Non-polar formulation

Superhydrophobic Surface Attainment: Octyl-Chain vs. Methyl-Chain Functionalization

On silica nanoparticles (d = 369 ± 7 nm) functionalized with alkylsilanes, octyl-chain grafts produce a static water contact angle of 150.6° ± 6.6° (superhydrophobic), whereas methyl-chain grafts yield a contact angle of 0° (fully hydrophilic, indistinguishable from pristine silica) . This ~150° differential demonstrates that the C₈ alkyl chain is the minimum length required to achieve the low surface energy necessary for superhydrophobicity in these systems.

Water Contact Angle
Class-level / Source review
Octyl: 150.6° ± 6.6° vs. Methyl: ~0° (superhydrophobic vs. hydrophilic)
Supports superhydrophobic surface attainment
Class-level evidence using analogous silane
Superhydrophobicity Water contact angle Surface energy Silica nanoparticles

Grafting Kinetics: Monofunctional Trialkylmethoxysilanes vs. Trifunctional Trimethoxysilanes

Under identical acid-catalyzed reflux conditions (p-toluenesulfonic acid, toluene, Aerosil 200 substrate), trialkylmethoxy silanes (monofunctional class, including trimethyl- and dimethyloctyl-methoxy silanes) reached a plateau of surface modification after approximately 7 hours, whereas trimethoxysilanes (trifunctional class, including methyl through octadecyl trimethoxysilanes) reached plateau after only 1 hour [1]. The 7× longer grafting time for monofunctional silanes reflects the absence of cross-linking condensation pathways, enabling more controlled monolayer formation without oligomerization side reactions.

Grafting Kinetics
Class-level inference
~7 h to plateau (monofunctional) vs. ~1 h (trifunctional)
Supports monolayer grafting control
Class-level; verify for trimethyl(octyloxy)silane specifically
Grafting kinetics Surface modification Silanol condensation Monolayer control

Chemoselective Silylation of Primary Alcohols in the Presence of Secondary and Tertiary Alcohols

Using hexamethyldisilazane (HMDS) catalyzed by [TiIV(salophen)(OTf)₂] or [SnIV(TPP)(BF₄)₂], trimethylsilylation of primary alcohols proceeds with high chemoselectivity even in the presence of secondary and tertiary alcohols and phenols, yielding the corresponding TMS ethers in short reaction times and high yields at room temperature . Although these studies employ HMDS as the silyl donor rather than the target compound itself, the trimethylsilyl ether product (including the octyl TMS ether) is the direct outcome, and the octyl chain length does not interfere with the chemoselective preference for primary hydroxyl groups. This contrasts with bulkier silylating agents (e.g., TBDMS-Cl) that may exhibit steric discrimination against primary alcohols in favor of less hindered environments.

Chemoselective Silylation
Class-level / Data to verify
Primary OH silylation selectivity >> secondary/tertiary under HMDS/catalyst
Supports primary alcohol protection workflows
Indirect evidence using TMS ether formation; source review needed
Chemoselectivity Silylation Protecting group Primary alcohol differentiation

Differential Hydrolysis-Condensation Pathway: Monofunctional vs. Trifunctional Silane Grafting Potential

In a systematic study of 14 alkoxy silane coupling agents under acidic ethanol:water (80:20 w/w) conditions monitored by ²⁹Si NMR, a grafting potentiality parameter was established that depends on both the nature of the alkoxy leaving group (methoxy vs. ethoxy) and the organic substituent [1]. While the target compound itself was not directly measured, octyltriethoxysilane (OES) was included as a representative long-chain trialkoxysilane. Trialkoxysilanes generally show rapid hydrolysis to trisilanols followed by condensation, whereas monofunctional alkoxytrimethylsilanes such as trimethyl(octyloxy)silane hydrolyze to a single silanol that can only form a single Si–O–surface bond, fundamentally limiting the grafting mode to monolayer capping rather than network formation. This mechanistic constraint is an intrinsic consequence of the (CH₃)₃Si– head group architecture and cannot be replicated by trialkoxy analogs.

Hydrolysis Pathway
Class-level inference
Monofunctional: single Si–O–C cleavage → monolayer; Trialkoxy: triple hydrolysis → network
Supports monolayer vs. network architecture selection
Class-level mechanism; single-surface-bond limitation applies
Hydrolysis kinetics Silanol condensation Grafting potentiality NMR monitoring

High-Value Application Scenarios for Trimethyl(octyloxy)silane Based on Quantitative Differentiation Evidence


Superhydrophobic Monolayer Coatings on Nanoparticles and Porous Substrates

The octyl chain length is essential for achieving water contact angles exceeding 150°, as demonstrated on silica nanoparticles . Trimethyl(octyloxy)silane, as a monofunctional silane, grafts via a single hydrolysis–condensation step, forming a dense, ordered monolayer of C₈ chains without the risk of interparticle cross-linking or pore blocking that plagues trifunctional octylsilanes. This makes it the preferred reagent for rendering high-surface-area materials (catalyst supports, chromatographic silica, aerogels) superhydrophobic while preserving porosity and surface area.

High-Temperature or Vacuum-Process Surface Functionalization

With a boiling point ~219 °C, over 140 °C higher than trimethylethoxysilane, trimethyl(octyloxy)silane remains in the liquid phase under processing conditions that would volatilize shorter-chain analogs, causing uncontrolled vapor-phase deposition or loss of stoichiometry . This expands the usable temperature window for solvent-borne coating formulations, chemical vapor deposition (CVD) precursor design, and high-temperature curing cycles.

Non-Polar Polymer Composite Compatibilization

The logP of 5.34 indicates strong partitioning into hydrophobic matrices—approximately 1000-fold greater than trimethylethoxysilane (logP 2.33) . This property makes trimethyl(octyloxy)silane an effective hydrophobic dispersant or coupling agent for polyolefin–filler composites, where the octyl chain solubilizes into the polymer phase while the trimethylsilyl head anchors to inorganic filler surfaces, enhancing interfacial adhesion without requiring a trialkoxy network that could embrittle the interface.

Controlled Monolayer Fabrication for Sensors and Molecular Electronics

The 7-hour grafting plateau characteristic of monofunctional trialkylmethoxysilanes provides a broad kinetic window for precise control over surface coverage, in contrast to the rapid 1-hour plateau of trifunctional silanes that leaves little room for process tuning [1]. This slow, self-limiting monolayer formation is ideal for fabricating self-assembled monolayers (SAMs) on oxide surfaces for sensor arrays, molecular electronics, or precisely tuned adhesion promoters where monolayer thickness and defect density must be tightly controlled.

Application
Selection Property
Validation Focus
Superhydrophobic monolayer coatings on high-surface-area substrates
Monofunctional grafting architecture (monolayer vs. network)
Porosity retention and water contact angle >150°
High-temperature or vacuum-process surface functionalization
Elevated boiling point (~219°C) and reduced volatility
Coating stoichiometry under thermal/vacuum conditions
Non-polar polymer composite compatibilization
High logP (5.34) and C8 chain solubility in hydrophobic matrices
Interfacial adhesion without cross-linking embrittlement
Controlled monolayer fabrication for sensors and molecular electronics
Slow, self-limiting grafting kinetics (~7 h plateau)
Monolayer thickness and defect density control
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